molecular formula C9H8F5N B2626068 3-(1,1,3,3,3-Pentafluoropropyl)aniline CAS No. 2167573-70-6

3-(1,1,3,3,3-Pentafluoropropyl)aniline

Cat. No.: B2626068
CAS No.: 2167573-70-6
M. Wt: 225.162
InChI Key: OKTIZCNMEASPDJ-UHFFFAOYSA-N
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Description

3-(1,1,3,3,3-Pentafluoropropyl)aniline is an organic compound with the molecular formula C9H8F5N and a molecular weight of 225.16 g/mol . This compound is characterized by the presence of a pentafluoropropyl group attached to the aniline ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

3-(1,1,3,3,3-Pentafluoropropyl)aniline has diverse applications in scientific research:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,3,3,3-Pentafluoropropyl)aniline typically involves the reaction of aniline with 1,1,3,3,3-pentafluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,3,3,3-Pentafluoropropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroaniline, aminopropylaniline, and various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-(1,1,3,3,3-Pentafluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pentafluorophenyl)aniline
  • 3-(Trifluoromethyl)aniline
  • 3-(Difluoromethyl)aniline

Uniqueness

3-(1,1,3,3,3-Pentafluoropropyl)aniline is unique due to the presence of the pentafluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

3-(1,1,3,3,3-pentafluoropropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c10-8(11,5-9(12,13)14)6-2-1-3-7(15)4-6/h1-4H,5,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTIZCNMEASPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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